3-tert-butyl-N,N'-bis(4-methylpyridin-2-yl)hexanediamide
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Overview
Description
3-tert-butyl-N,N’-bis(4-methylpyridin-2-yl)hexanediamide is an organic compound with the molecular formula C22H30N4O2 It is characterized by the presence of a tert-butyl group, two 4-methylpyridin-2-yl groups, and a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N,N’-bis(4-methylpyridin-2-yl)hexanediamide typically involves the reaction of 3-tert-butylhexanediamide with 4-methylpyridine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-tert-butyl-N,N’-bis(4-methylpyridin-2-yl)hexanediamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-N,N’-bis(4-methylpyridin-2-yl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the removal of oxygen atoms.
Substitution: The major products are substituted derivatives, where a functional group in the original compound is replaced by another group.
Scientific Research Applications
3-tert-butyl-N,N’-bis(4-methylpyridin-2-yl)hexanediamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-tert-butyl-N,N’-bis(4-methylpyridin-2-yl)hexanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3-tert-butyl-N,N’-bis(4-methylpyridin-2-yl)hexanediamide
Uniqueness
3-tert-butyl-N,N’-bis(4-methylpyridin-2-yl)hexanediamide is unique due to its specific structural features, such as the presence of both tert-butyl and 4-methylpyridin-2-yl groups. These features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H30N4O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-tert-butyl-N,N'-bis(4-methylpyridin-2-yl)hexanediamide |
InChI |
InChI=1S/C22H30N4O2/c1-15-8-10-23-18(12-15)25-20(27)7-6-17(22(3,4)5)14-21(28)26-19-13-16(2)9-11-24-19/h8-13,17H,6-7,14H2,1-5H3,(H,23,25,27)(H,24,26,28) |
InChI Key |
JUTUKXIEVKZCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCC(CC(=O)NC2=NC=CC(=C2)C)C(C)(C)C |
Origin of Product |
United States |
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